molecular formula C16H24N4O4 B1208268 1,3-Bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione CAS No. 23501-81-7

1,3-Bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione

Cat. No. B1208268
CAS RN: 23501-81-7
M. Wt: 336.39 g/mol
InChI Key: ZIZJPRKHEXCVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione is a diisocyanate in which an isocyanatoheyl group is linked to each of the nitrogens in 1,3-diazetidine-2,4-dione. It is a diisocyanate and a member of uretdiones.

Scientific Research Applications

Serine Protease Inhibition

1,3-Diazetidine-2,4-dione derivatives have shown effectiveness as scaffolds for serine protease inhibitors. Compound variants have demonstrated high activity against enzymes like human cathepsin G and alpha-chymotrypsin, as well as human chymase and neutrophil elastase (Aoyama et al., 2001).

Structural and Spectroscopic Investigation

Studies on the crystal structure and spectroscopic properties of 1,3-diazetidine-2,4-dione derivatives, such as 1,3-dichloro and 1,3-bis(trimethylsilyl) variants, have been conducted to understand their molecular structures and vibrational modes (Belaj et al., 1992), (Belaj et al., 1991).

Synthesis of Nitroxide Diradicals

Research involving the synthesis of nitroxide diradicals, where a 1,3-diazetidine-2,4-diimine moiety bridges cyclopentadienyl rings, has been explored. These studies are pertinent in quantum technologies, molecular magnet design, and the creation of chemical sensors (Bagryanskaya et al., 2017).

Kinetic and Thermodynamic Studies

The urethane reaction of 1,3-diazetidine-2,4-dione (uretdione) with other compounds has been studied to understand the reaction kinetics and thermodynamics, offering insights into the reactivity of these compounds (Gong et al., 2014).

Preparation and Intramolecular Cyclization

Studies on the preparation and cyclization of bis(carbodiimides) have led to the synthesis of 1,3-diazetidine-2,4-diimine derivatives, revealing new pathways in the synthesis of such compounds (Alajarín et al., 1999).

Novel Routes to Isocyanate Derivatives

The cyclodimerization of diisocyanates like IPDI and TDI to form [1,3]diazetidine-2,4-diones (uretdiones) has been explored. This provides a method for the transformation of NCO-groups in asymmetric substituted diisocyanates, leading to carbamates and ureas (Risch et al., 1999).

properties

CAS RN

23501-81-7

Product Name

1,3-Bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

1,3-bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione

InChI

InChI=1S/C16H24N4O4/c21-13-17-9-5-1-3-7-11-19-15(23)20(16(19)24)12-8-4-2-6-10-18-14-22/h1-12H2

InChI Key

ZIZJPRKHEXCVLL-UHFFFAOYSA-N

SMILES

C(CCCN1C(=O)N(C1=O)CCCCCCN=C=O)CCN=C=O

Canonical SMILES

C(CCCN1C(=O)N(C1=O)CCCCCCN=C=O)CCN=C=O

Other CAS RN

23501-81-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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